Antibacterial Potency Against Bacillus subtilis: Cyclo(L-Pro-L-Val) vs. Cyclo(Pro-Val) (5654-87-5)
Cyclo(L-Pro-L-Val) demonstrates approximately 44-fold superior antibacterial potency against Bacillus subtilis compared to its structural analog cyclo(Pro-Val) (CAS 5654-87-5). Cyclo(L-Pro-L-Val) exhibits an MIC of 18.2 μg/mL (≈0.0182 g/L) [1], whereas cyclo(Pro-Val) requires an MIC of 0.8 g/L (800 μg/mL) to inhibit B. subtilis growth . This represents a quantified 44-fold difference in potency (0.8 g/L / 0.0182 g/L = 43.96). Both compounds share the identical molecular formula C10H16N2O2 and molecular weight (196.25 g/mol), indicating that the potency differential arises from stereochemical or conformational differences rather than mass or solubility factors.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | 18.2 μg/mL (0.0182 g/L) |
| Comparator Or Baseline | cyclo(Pro-Val) (CAS 5654-87-5): 0.8 g/L (800 μg/mL) |
| Quantified Difference | 43.96-fold lower MIC (higher potency) |
| Conditions | Bacillus subtilis; in vitro broth microdilution assay |
Why This Matters
For researchers screening DKPs for antibacterial applications, cyclo(L-Pro-L-Val) offers substantially greater potency per unit mass, reducing the amount of compound required per assay and enabling detection of activity at concentrations where cyclo(Pro-Val) would be inactive.
- [1] El-Gendy, B.E.-D.M., and Rateb, M.E. Antibacterial activity of diketopiperazines isolated from a marine fungus using t-butoxycarbonyl group as a simple tool for purification. Bioorg. Med. Chem. Lett. 2015, 25(16), 3125-3128. View Source
